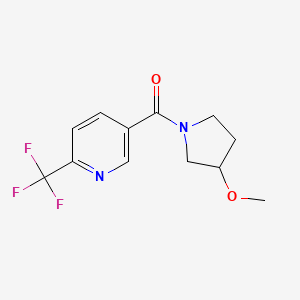

![molecular formula C22H19N3O3S B2937085 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895448-30-3](/img/structure/B2937085.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

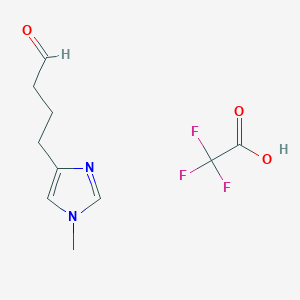

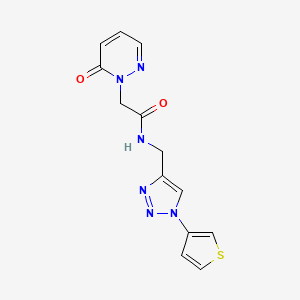

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” often involves reactions with o-phenylenediamines . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can be characterized by various spectroscopic techniques. For instance, IR spectroscopy can identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Imidazole-containing compounds like “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can undergo a variety of chemical reactions. For example, they can react with o-phenylenediamines to form 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can be determined using various analytical techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and atomic composition of the molecule .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have been reported to exhibit potent antimicrobial properties . They are effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents. The presence of the imidazole ring is crucial for the activity, and modifications at different positions can lead to compounds with enhanced efficacy and reduced resistance.

Antitubercular Potential

Compounds containing the imidazole moiety have shown significant antitubercular activity . This is particularly important in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, which remains a leading cause of death worldwide. The structural features of imidazole derivatives can be optimized to improve their potency against tuberculosis bacteria.

Anti-Inflammatory Properties

The imidazole ring is a common feature in drugs with anti-inflammatory effects . These compounds can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases. The research into imidazole derivatives continues to expand the arsenal of anti-inflammatory medications.

Anticancer Applications

Imidazole derivatives have been explored for their anticancer properties . They can interfere with the proliferation of cancer cells and induce apoptosis, making them promising agents in oncology. The development of imidazole-containing compounds as anticancer drugs is an active area of research, with the potential to lead to more effective treatments.

Antiviral Uses

The imidazole core structure has been associated with antiviral activity . These compounds can inhibit the replication of viruses, offering a pathway to new antiviral drugs. Given the ongoing challenges with viral infections and the emergence of new viruses, imidazole derivatives could play a significant role in future antiviral therapies.

Antidiabetic Effects

Research has indicated that imidazole derivatives may have antidiabetic effects . They can influence metabolic pathways related to diabetes, providing a foundation for the development of novel antidiabetic medications. The versatility of the imidazole ring allows for the creation of compounds that can target different aspects of diabetes management.

Antioxidant Properties

Imidazole compounds have been recognized for their antioxidant properties . They can neutralize free radicals and protect cells from oxidative stress, which is implicated in various diseases. The antioxidant potential of imidazole derivatives adds another dimension to their therapeutic applications.

Proton Pump Inhibition

Some imidazole derivatives act as proton pump inhibitors (PPIs) . These compounds can reduce stomach acid production, making them effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The imidazole ring’s ability to interact with the proton pump enzyme system is key to its inhibitory action.

Direcciones Futuras

The future research directions for “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” could involve further exploration of its biological activities and potential applications in drug development. Given the wide range of activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been associated with a wide range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is suggested that the synthesized compounds have a favorable pharmacokinetic profile .

Result of Action

Benzimidazole derivatives have been associated with a multitude of interesting pharmacological activities .

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-15-6-12-18(13-7-15)29(27,28)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWESXUMUDJPEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)

![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)

![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)

![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)